Sodium 3,4-dihydro-2H-pyran-2-carboxylate
CAS No.: 16698-52-5
Cat. No.: VC21016393
Molecular Formula: C6H7NaO3
Molecular Weight: 128.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 16698-52-5 |
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Molecular Formula | C6H7NaO3 |
Molecular Weight | 128.13 g/mol |
IUPAC Name | sodium;3,4-dihydro-2H-pyran-2-carboxylate |
Standard InChI | InChI=1S/C6H8O3.Na/c7-6(8)5-3-1-2-4-9-5;/h2,4-5H,1,3H2,(H,7,8);/q;+1/p-1 |
Standard InChI Key | QLCKHRQGBNMBPB-UHFFFAOYSA-M |
Isomeric SMILES | C1CC(OC=C1)C(=O)[O-].[Na+] |
SMILES | C1CC(OC=C1)C(=O)[O-].[Na+] |
Canonical SMILES | C1CC(OC=C1)C(=O)[O-].[Na+] |
Introduction
Chemical Properties and Structural Characteristics
Sodium 3,4-dihydro-2H-pyran-2-carboxylate (CAS: 16698-52-5) is the sodium salt of 3,4-dihydro-2H-pyran-2-carboxylic acid. It possesses a molecular formula of C6H7NaO3 with a molecular weight of 150.11 g/mol. The compound features a six-membered heterocyclic ring containing one oxygen atom (the pyran ring), with a sodium carboxylate group at the 2-position. This structure contributes to its enhanced water solubility compared to its parent acid, making it suitable for various aqueous reactions and biological studies.
The structural composition includes a carboxylate group and an ether oxygen within the six-membered ring, which significantly influences its chemical behavior and reactivity patterns. The presence of the sodium ion imparts ionic character to the molecule, enhancing its solubility in polar solvents while maintaining the reactivity associated with the pyran ring structure.
Physical and Chemical Properties
The physical and chemical properties of sodium 3,4-dihydro-2H-pyran-2-carboxylate are summarized in the following table:
Property | Value |
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Molecular Formula | C6H7NaO3 |
Molecular Weight | 150.11 g/mol |
CAS Number | 16698-52-5 |
Physical State | Solid |
Solubility | Highly soluble in water; moderately soluble in polar organic solvents |
Key Functional Groups | Carboxylate, ether |
Parent Acid | 3,4-Dihydro-2H-pyran-2-carboxylic acid (CAS: 34201-01-9) |
Parent Acid Molecular Weight | 128.13 g/mol |
The compound exhibits good stability under normal laboratory conditions but may be sensitive to strong oxidizing agents and reducing conditions that can affect the pyran ring or the carboxylate functionality.
Synthesis and Preparation Methods
Several synthetic routes have been established for the preparation of sodium 3,4-dihydro-2H-pyran-2-carboxylate, with the most common approach involving the neutralization of the parent acid with sodium hydroxide.
Traditional Synthesis Route
The traditional preparation method involves a two-step process:
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Synthesis of 3,4-dihydro-2H-pyran-2-carboxylic acid
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Neutralization with sodium hydroxide to form the sodium salt
This neutralization reaction typically occurs in aqueous medium and requires careful control of temperature and pH to ensure high yield and purity. The general reaction can be represented as:
C6H8O3 + NaOH → C6H7NaO3 + H2O
Chemical Reactivity and Transformation Pathways
Sodium 3,4-dihydro-2H-pyran-2-carboxylate exhibits diverse chemical reactivity, participating in various transformations that make it valuable in organic synthesis.
Major Reaction Types
The compound undergoes several key reaction types:
Oxidation Reactions
Sodium 3,4-dihydro-2H-pyran-2-carboxylate can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction Reactions
The compound can undergo reduction to form alcohols or other reduced products. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reactions
As a sodium salt, the compound readily participates in cation exchange reactions. Additionally, the pyran ring can undergo various substitution reactions, particularly at positions activated by the ring oxygen.
Ring Transformations
The partially saturated pyran ring can undergo ring-opening reactions or serve as a precursor for the synthesis of more complex heterocyclic systems through appropriate transformations.
Biological Activities and Mechanisms of Action
Compounds containing the 3,4-dihydropyran scaffold, including sodium 3,4-dihydro-2H-pyran-2-carboxylate, have demonstrated diverse biological activities that make them attractive for pharmaceutical research.
Reported Biological Activities
The compound and its derivatives have been associated with several biological activities:
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Antibacterial properties
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Antioxidant effects
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Anticancer potential
Molecular Mechanisms
The biological effects of sodium 3,4-dihydro-2H-pyran-2-carboxylate are mediated through various biochemical pathways:
Adenosine Receptor Interactions
Research has indicated that the compound can interact with adenosine receptors (A2A and A3), which are involved in anti-inflammatory processes. The diastereoisomers of the compound have shown varying degrees of affinity for these receptors, suggesting potential applications in treating inflammatory conditions.
Antioxidant Mechanisms
Pyran derivatives related to the compound have demonstrated significant antioxidant properties. Studies have shown strong DPPH scavenging activity and reducing potency compared to standard antioxidants like butylated hydroxytoluene (BHT).
Cytotoxic Effects
Some pyran derivatives have shown the ability to inhibit cancer cell proliferation, particularly in colorectal cancer cell lines (HCT-116). The mechanism appears to involve inducing apoptosis through caspase activation and inhibiting cyclin-dependent kinase 2 (CDK2) activity.
Applications in Scientific Research and Industry
Sodium 3,4-dihydro-2H-pyran-2-carboxylate has found applications across multiple scientific domains due to its distinctive chemical structure and reactivity.
Organic Synthesis Applications
The compound serves as a versatile building block in organic synthesis, particularly for the creation of heterocyclic compounds. Its reactivity profile makes it suitable for various transformations to generate structurally diverse molecules.
Pharmaceutical Research and Development
In pharmaceutical research, the compound functions as an important intermediate in drug synthesis. Pyran-containing structures are frequently found in bioactive molecules, making this compound valuable for developing new drug candidates.
The following table summarizes potential pharmaceutical applications:
Application Area | Description |
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Drug Development | Used in synthesizing novel drug candidates targeting specific receptors |
Therapeutics | Investigated for potential effects on adenosine receptors |
Anti-inflammatory Agents | Shows promise in developing compounds with anti-inflammatory properties |
Cancer Therapeutics | Derivatives are being explored for anticancer activities |
Biochemical Research
The compound is utilized in biochemical research to investigate enzyme mechanisms and metabolic pathways. Its structural properties allow it to interact with various biomolecules, making it a candidate for studying biological interactions.
Related Compounds and Structural Analogs
Several compounds structurally related to sodium 3,4-dihydro-2H-pyran-2-carboxylate have been studied for their chemical properties and biological activities.
Parent Compound and Direct Derivatives
The parent compound, 3,4-dihydro-2H-pyran-2-carboxylic acid (CAS: 34201-01-9), is a key precursor with a molecular weight of 128.13 g/mol. Other direct derivatives include esters and different metal salts of the carboxylic acid.
Structural Analogs
Structural analogs with modifications to the pyran ring or substituents have been synthesized to explore structure-activity relationships:
Compound | Molecular Formula | Molecular Weight | Key Structural Differences |
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3,4-Dihydro-2H-pyran-2-carboxylic acid | C6H8O3 | 128.13 g/mol | Parent acid form |
Potassium 3,4-dihydro-2H-pyran-2-carboxylate | C6H7KO3 | 166.22 g/mol | Potassium salt instead of sodium |
Ethyl 3,4-dihydro-2H-pyran-2-carboxylate | C8H12O3 | 156.18 g/mol | Ethyl ester instead of sodium salt |
3,4-Dihydro-2H-1-benzopyran-2-carboxylic acid | C10H10O3 | 178.18 g/mol | Addition of benzene ring fused to pyran |
The benzopyran derivatives, while more complex, share similar reactivity patterns at the carboxyl group and have been extensively studied for their enhanced biological activities .
Analytical Methods and Characterization
Various analytical techniques are employed for the characterization and quality assessment of sodium 3,4-dihydro-2H-pyran-2-carboxylate.
Spectroscopic Identification
Spectroscopic methods provide essential structural information:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR spectroscopy are used to confirm the structure, with characteristic signals for the pyran ring protons and carbon atoms.
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Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the carboxylate group (typically around 1550-1650 cm-1) and C-O-C stretching of the pyran ring.
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Mass Spectrometry: Provides molecular weight confirmation and fragmentation pattern analysis.
Chromatographic Analysis
Chromatographic techniques are employed for purity assessment and quantitative analysis:
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High-Performance Liquid Chromatography (HPLC)
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Gas Chromatography (GC) (often for derivatives)
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Thin-Layer Chromatography (TLC) for reaction monitoring
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